![molecular formula C12H12F3NO2 B1403199 3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one CAS No. 154258-46-5](/img/structure/B1403199.png)
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one, commonly known as DMATF, is a compound that has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. DMATF has a unique molecular structure, consisting of a dimethylamino group, a trifluoromethoxy group, and a phenyl ring. This molecular structure gives DMATF the ability to interact with other molecules in a variety of ways, which can be harnessed for various research applications. In
Scientific Research Applications
Nonlinear Optical Properties : A study by Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its third-order nonlinear optical properties. The compound exhibited a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical device applications, such as optical limiters (Rahulan et al., 2014).
Chemical Reactivity with Phosphorus Reagents : Ali et al. (2019) studied the reactivity of a similar compound with various phosphorus reagents. This research led to the synthesis of novel diethyl 2-phosphonochromone and other phosphorus-containing compounds, which could have implications in synthetic chemistry and materials science (Ali et al., 2019).
Fluorescent Chemosensor for Metal Ions : Singh et al. (2014) synthesized and characterized a novel compound that acts as a selective, sensitive, and reversible fluorescent chemosensor for micromolar detection of Fe3+ ions. This highlights its potential use in environmental monitoring and analytical chemistry (Singh et al., 2014).
Proton Acceptor in Hydrogen Bonds : Research by Pleier et al. (2003) demonstrated that due to the electron-donating effects of the dimethylamino groups, such compounds are excellent proton acceptors. This study, involving structural techniques and calculations, provides insight into intra- and intermolecular hydrogen bonds, which is valuable for understanding molecular interactions (Pleier et al., 2003).
Antimicrobial Activity : Swarnkar et al. (2014) conducted a study where they synthesized N, N-dimethylaniline containing pyrazole derivatives from a chalcone compound. These compounds were screened for their antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and healthcare (Swarnkar et al., 2014).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)18-12(13,14)15/h3-8H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYHTTMXNXRTCX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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